molecular formula C2H7O3PS B14128122 2-Mercaptoethylphosphonic acid CAS No. 43064-23-9

2-Mercaptoethylphosphonic acid

Cat. No.: B14128122
CAS No.: 43064-23-9
M. Wt: 142.12 g/mol
InChI Key: TXCBWQYWCDOLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptoethylphosphonic acid is an organophosphorus compound characterized by the presence of both a thiol (-SH) and a phosphonic acid (-PO(OH)2) functional group. This bifunctional nature makes it a versatile molecule in various chemical and industrial applications. The compound is known for its ability to form strong bonds with metal surfaces, making it useful in surface modification and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylphosphonic acid with thiourea, followed by hydrolysis. Another method includes the reaction of 2-bromoethylphosphonic acid with sodium hydrosulfide. These reactions typically require controlled temperatures and pH conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial setups may use continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptoethylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Mercaptoethylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptoethylphosphonic acid involves its ability to form strong bonds with metal ions and surfaces. The thiol group can chelate metal ions, while the phosphonic acid group can form stable complexes with metal oxides. This dual functionality allows it to act as an effective linker in various applications, including catalysis and surface modification .

Comparison with Similar Compounds

Uniqueness: 2-Mercaptoethylphosphonic acid is unique due to its specific combination of thiol and phosphonic acid groups, which provides distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong metal binding and surface modification .

Properties

CAS No.

43064-23-9

Molecular Formula

C2H7O3PS

Molecular Weight

142.12 g/mol

IUPAC Name

2-sulfanylethylphosphonic acid

InChI

InChI=1S/C2H7O3PS/c3-6(4,5)1-2-7/h7H,1-2H2,(H2,3,4,5)

InChI Key

TXCBWQYWCDOLHF-UHFFFAOYSA-N

Canonical SMILES

C(CS)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.